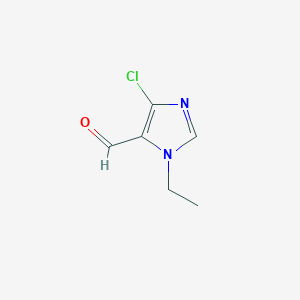

4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde

描述

Historical Context of Substituted Imidazoles

The historical development of imidazole chemistry traces back to the mid-nineteenth century when Heinrich Debus first synthesized imidazole in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially naming the compound glyoxaline. This pioneering synthesis, while producing relatively low yields, established the foundational methodology for creating carbon-substituted imidazoles and remains historically significant as the first systematic approach to imidazole synthesis. The nomenclature "imidazole" was subsequently coined in 1887 by the German chemist Arthur Rudolf Hantzsch, who contributed significantly to the understanding of heterocyclic chemistry.

The evolution of imidazole chemistry continued through several pivotal historical moments that shaped our current understanding of these heterocyclic compounds. In 1906, Friedlander discovered indigo dye synthesis, which allowed synthetic chemistry methodologies to displace agricultural industry approaches and demonstrated the potential of heterocyclic compounds in practical applications. The year 1936 marked another significant milestone when Treibs synthesized chlorophyl derivatives from crude oil, explaining the biological source of petroleum and highlighting the natural occurrence of heterocyclic structures. Perhaps most importantly for understanding the biological significance of imidazoles, Chargaff's rules were explained in 1951, emphasizing the critical role of heterocyclic compounds, particularly pyrimidines and purines, in the genetic code.

The mid-20th century witnessed the emergence of medicinal applications for imidazole derivatives, with the development of compounds like azomycin, which was first isolated by Maeda in 1953 from a strain similar to Mesenteric nocardia. This antibiotic, despite its simple structural complexity among imidazole-containing compounds, demonstrated the therapeutic potential of the imidazole nucleus. The subsequent development of more complex pharmaceutical agents containing imidazole rings, including dacarbazine, nafimidone, flumizole, cimetidine, losartan, and ketoconazole, established imidazole chemistry as a cornerstone of modern drug discovery.

Significance of Imidazole Derivatives in Chemical Research

Imidazole derivatives occupy a central position in contemporary chemical research due to their remarkable versatility and wide-ranging applications across multiple scientific disciplines. The imidazole nucleus demonstrates exceptional utility as a pharmacophoric group and serves as a molecular guide that directs other functional groups to favor correct auxophoric and pharmacophoric interactions. This characteristic enables researchers to explore an extensive array of possible substitutions, making imidazole a rich source of chemical diversity despite its relatively small size and unique chemical complexity.

The medicinal chemistry applications of imidazole derivatives encompass an impressive breadth of therapeutic areas. Current research has identified imidazole-based compounds exhibiting antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities. This remarkable spectrum of biological activities has positioned imidazole derivatives as essential components in the therapeutic arsenal and continues to drive the proposal of new bioactive compounds across diverse research programs. The interest and importance of imidazole-containing analogs in medicinal chemistry is particularly notable, with the development of the first blockbuster drug cimetidine serving as an inspiring example of rational drug design that explores all chemical and biological concepts of imidazole in drug discovery contexts.

Beyond pharmaceutical applications, imidazole derivatives demonstrate significant importance in coordination chemistry, organometallic catalysis, and asymmetric catalysis. The heterocyclic nature of imidazoles provides rich sources of diverse physical, chemical, and biological properties, making them commonly used templates for designing biologically active agents. The imidazolyl moiety has become increasingly recognized as a versatile building block in developing new drugs, with researchers exploiting its unique electronic and steric properties to create novel therapeutic compounds.

In biochemical research, imidazoles play crucial roles in various biological processes, most notably in catalysis within enzymatic systems. The imidazole ring system is present in important biological building blocks such as histidine and the related hormone histamine, demonstrating the fundamental importance of this heterocycle in living organisms. When fused to a pyrimidine ring, imidazole forms purines, which represent the most widely occurring nitrogen-containing heterocycles in nature.

Classification and Nomenclature of Imidazole Compounds

The systematic classification of imidazole compounds follows established principles of heterocyclic chemistry, with compounds organized according to their structural features and substitution patterns. According to chemical taxonomy classifications, imidazoles belong to the class of organic compounds known as azoles, specifically categorized as organoheterocyclic compounds containing an aromatic five-membered ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms. The hierarchical classification system places imidazoles within the kingdom of organic compounds, under the superclass of organoheterocyclic compounds, with azoles as the primary class and imidazoles as the direct subclass.

The structural framework of imidazoles is characterized as aromatic heteromonocyclic compounds, featuring a planar five-membered ring system. This classification encompasses various alternative parent categories, including heteroaromatic compounds, azacyclic compounds, organopnictogen compounds, and organonitrogen compounds. The molecular framework designation as aromatic heteromonocyclic compounds reflects the fundamental aromatic character of the imidazole ring system, which contains 6 π-electrons distributed across the planar ring structure.

| Classification Level | Category | Description |

|---|---|---|

| Kingdom | Organic compounds | Carbon-containing molecular structures |

| Superclass | Organoheterocyclic compounds | Organic compounds containing heteroatoms in cyclic structures |

| Class | Azoles | Five-membered heterocycles containing nitrogen atoms |

| Subclass | Imidazoles | Azoles with nitrogen atoms at positions 1 and 3 |

| Direct Parent | Imidazoles | Aromatic five-membered rings with two nitrogen atoms |

Substituted imidazoles represent a diverse group of compounds characterized by various functional groups attached to the core imidazole ring. The nomenclature system for these derivatives follows standard organic chemistry conventions, with substituents identified by their position numbers and chemical nature. For example, 4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde indicates a chloro group at position 4, an ethyl group at position 1, and an aldehyde group at position 5 of the imidazole ring.

The amphoteric nature of imidazole compounds adds complexity to their classification and nomenclature. Imidazole functions both as an acid and as a base, with a pKa of 14.5 as an acid and a pKa of approximately 7 for the conjugate acid as a base. This dual character influences the chemical behavior and nomenclature of substituted derivatives, as the protonation state can affect molecular properties and interactions.

Importance of N-Substituted Imidazole Carbaldehydes

N-substituted imidazole carbaldehydes represent a particularly significant class of compounds within imidazole chemistry, serving as versatile intermediates and building blocks for complex molecular architectures. The aldehyde functional group provides a reactive site for further chemical transformations, while the N-substitution pattern influences the electronic properties and biological activity of these compounds. Research has demonstrated that 4-chloro-imidazole-5-carboxaldehyde derivatives are important precursors for the preparation of biologically active compounds, including calcium channel modulators and angiotensin receptor antagonists.

The synthetic accessibility of N-substituted imidazole carbaldehydes has been significantly enhanced through the development of efficient methodologies. Recent studies have established reliable synthetic routes that are amenable to large-scale production and flexible enough to allow the preparation of various analogs. These methodologies typically involve multi-step processes that introduce the aldehyde functionality while maintaining the desired substitution pattern on the imidazole ring. For instance, the synthesis of 4-methyl-5-imidazole carbaldehyde derivatives has been achieved through systematic derivatization of the N-1 atom with different alkyl groups.

| Compound Type | Key Features | Applications |

|---|---|---|

| 4-Chloro-5-carboxaldehyde derivatives | Reactive aldehyde group with electron-withdrawing chloro substituent | Calcium channel modulators, receptor antagonists |

| 4-Methyl-5-carboxaldehyde derivatives | Electron-donating methyl group with aldehyde functionality | Building blocks for benzoxazole, benzothiazole derivatives |

| N-alkyl-5-carboxaldehyde derivatives | Variable N-substitution patterns | Customizable electronic and steric properties |

The reactivity profile of N-substituted imidazole carbaldehydes makes them valuable synthons for constructing more complex heterocyclic systems. Research has shown that 4-methyl-5-imidazole carbaldehyde can be converted into benzoxazole, benzothiazole, and benzimidazole derivatives through two-step reactions. These transformations demonstrate the utility of imidazole carbaldehydes as platforms for accessing diverse heterocyclic frameworks with potential biological activities.

The electronic properties of N-substituted imidazole carbaldehydes are significantly influenced by the nature and position of substituents on the imidazole ring. The combination of electron-withdrawing groups (such as chloro substituents) with electron-donating groups (such as alkyl substituents) creates compounds with tunable electronic characteristics. This tunability is particularly important for medicinal chemistry applications, where subtle changes in electronic properties can dramatically affect biological activity and selectivity.

Furthermore, the structural features of N-substituted imidazole carbaldehydes facilitate their incorporation into larger molecular frameworks through various coupling reactions and cyclization processes. The aldehyde functionality serves as an electrophilic center for nucleophilic attacks, while the imidazole ring can participate in coordination chemistry and hydrogen bonding interactions. These multiple modes of reactivity make N-substituted imidazole carbaldehydes exceptionally versatile building blocks for synthetic organic chemistry and drug discovery programs.

属性

IUPAC Name |

5-chloro-3-ethylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-4-8-6(7)5(9)3-10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKPOSZJMVKQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis Route :

- Step 1 : Glycine reacts with methyl pentanimidate (or ethyl imido esters) in methanol under alkaline conditions (pH 6.0–7.5) to form an intermediate (pentanimidoylamino)acetic acid.

- Step 2 : The intermediate undergoes a Vilsmeier reaction with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) in the presence of a triflate catalyst (e.g., copper(II) trifluoromethanesulfonate).

Key Conditions :

- Catalyst : 0.5–5 wt% copper(II) triflate (based on glycine).

- Temperature : 100–105°C for the Vilsmeier step.

- Post-treatment : Adjust pH to 1–2, extract with toluene, and crystallize at -20°C.

Performance :

| Parameter | Value | Source |

|---|---|---|

| Yield | 71% | |

| Purity (HPLC) | 99.8% | |

| Reaction Time | 16–24 hours |

Advantages : High purity, scalable for industrial use.

Limitations : Requires careful pH control and specialized catalysts.

Oxidation-Chlorination Sequential Method

This approach involves oxidizing a hydroxymethyl intermediate to an aldehyde followed by chlorination.

Key Conditions :

- Oxidation : Reflux with MnO₂ in acetonitrile (24 hours).

- Chlorination : NCS at 65°C for 24 hours.

Performance :

| Parameter | Value | Source |

|---|---|---|

| Yield | 62% | |

| Purity | >98% | |

| Reaction Time | 48 hours total |

Advantages : Avoids decomposition of sensitive intermediates.

Limitations : Lengthy reaction time and lower yield compared to Vilsmeier method.

One-Pot Hydrodehalogenation

This method converts 4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde from a chloroformyl precursor via hydrodehalogenation.

Performance :

| Parameter | Value | Source |

|---|---|---|

| Yield | 74–81% | |

| Purity (HPLC) | 99.1% | |

| Reaction Time | 8–10 hours |

Advantages : High yield and purity; integrates well with upstream processes.

Limitations : Requires high-pressure equipment.

Comparative Analysis

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Vilsmeier-Triflate | 71% | 99.8% | High | Moderate |

| Oxidation-Chlorination | 62% | >98% | Moderate | High |

| Hydrodehalogenation | 74–81% | 99.1% | High | Low |

Key Findings :

- The Vilsmeier method is optimal for industrial-scale production due to its high yield and purity.

- Oxidation-chlorination is suitable for lab-scale synthesis but less efficient.

- Hydrodehalogenation offers excellent yields but requires specialized equipment.

化学反应分析

Types of Reactions

4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: 4-chloro-1-ethyl-1H-imidazole-5-carboxylic acid.

Reduction: 4-chloro-1-ethyl-1H-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent. Research has indicated that derivatives of imidazole, including 4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde, exhibit a range of biological activities which can be harnessed for therapeutic purposes.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, a review discussed the synthesis of various imidazole compounds and their evaluation against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of chlorine in the structure has been shown to enhance antibacterial activity significantly .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 5 μM |

| Various Imidazole Derivatives | S. aureus | Varies (up to 10 μM) |

Anticancer Properties

Research has also pointed towards the anticancer potential of imidazole derivatives. Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown promising results, indicating that these compounds could serve as lead structures for developing new anticancer agents .

Synthetic Methodologies

The synthesis of this compound involves several strategic approaches that highlight its versatility in organic synthesis.

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the production of this compound through various reactions, including:

- Condensation Reactions : Utilizing aldehydes and amines under controlled conditions to yield imidazole derivatives.

- Cyclization Reactions : Employing cyclization techniques to form the imidazole ring structure, which is crucial for biological activity .

Table 2: Synthesis Routes for Imidazole Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Condensation | Reaction between aldehydes and amines | 60-80 |

| Cyclization | Formation of the imidazole ring | 50-70 |

Case Studies and Research Findings

Numerous case studies have been conducted to explore the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial effects of this compound against various strains, demonstrating significant inhibition at low concentrations. The findings suggest its potential use in developing new antibiotics to combat resistant bacterial strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties, where derivatives were tested on different cancer cell lines. Results indicated that these compounds could effectively reduce cell viability, opening avenues for further research into their mechanisms of action .

作用机制

The mechanism of action of 4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include the modulation of biochemical processes through covalent or non-covalent interactions with target molecules.

相似化合物的比较

Comparison with Structural Analogs

Imidazole derivatives exhibit diverse properties based on substituent patterns. Below is a detailed comparison of 4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde with structurally related compounds.

Substituent Effects and Structural Variations

Table 1: Key Structural Differences and Similarities

*Similarity scores based on Tanimoto coefficients from structural databases .

Key Observations :

- Positional Isomerism : The aldehyde group’s position (4 vs. 5) significantly impacts reactivity. For example, 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde (aldehyde at 4) may exhibit distinct electronic properties compared to the target compound .

- Conversely, a butyl group (e.g., 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde) increases hydrophobicity, which could influence membrane permeability in biological systems .

- Chloro Placement : The chloro group at position 4 (target) vs. 5 (e.g., 2-butyl-5-chloro analog) alters steric and electronic environments, affecting nucleophilic substitution reactions .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

*Calculated using fragment-based methods (e.g., XLogP3).

†Estimated based on ethyl group contribution.

‡Estimated based on butyl group contribution.

Insights :

- The ethyl substituent in the target compound likely increases lipophilicity (higher LogP) compared to methyl analogs, enhancing membrane permeability but reducing aqueous solubility.

- Halogenation (Cl) generally increases molecular polarity and may improve binding to biological targets through halogen bonding .

生物活性

4-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound characterized by its unique imidazole structure, which includes a chloro group at the 4-position and an ethyl group at the 1-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties and potential applications in drug development.

- Molecular Formula : C6H7ClN2

- Molecular Weight : Approximately 158.59 g/mol

The presence of the chloro and ethyl substituents significantly influences the compound's chemical reactivity and biological properties, allowing it to engage in various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Activity Observed |

|---|---|

| Methicillin-susceptible Staphylococcus aureus (MSSA) | Inhibition observed |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition observed |

| Bacillus subtilis | Inhibition observed |

| Pseudomonas aeruginosa | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Klebsiella pneumoniae | Inhibition observed |

The compound's ability to inhibit bacterial growth suggests its potential as a therapeutic agent in treating bacterial infections .

Enzyme Inhibition

This compound has been studied for its enzyme inhibition capabilities. It interacts with various biological targets, influencing enzymatic activity linked to disease processes. Notably, it has shown promise in inhibiting enzymes associated with microbial resistance mechanisms .

The mechanism of action involves the compound's interaction with specific molecular targets, where it may bind to enzymes or receptors, modulating their activity. This interaction can lead to the formation of stable complexes that inhibit catalytic functions essential for bacterial survival .

Synthesis and Evaluation

A comprehensive study synthesized derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for antimicrobial efficacy using standard methods such as the zone of inhibition assay. Results indicated varying degrees of effectiveness against selected microbial strains, with some derivatives demonstrating enhanced activity compared to the parent compound .

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-Methyl-1H-imidazole | 0.86 | Methyl group instead of ethyl; different reactivity. |

| 5-Methyl-1H-imidazole | 0.72 | Methyl substitution at the 5-position; altered properties. |

| Imidazo[1,5-a]pyridine | 0.72 | Pyridine ring fused with imidazole; distinct bioactivity. |

| Imidazo[1,2-a]pyridine | 0.70 | Different positioning of substituents; unique interactions. |

| 1-Ethyl-1H-imidazole | 0.78 | Lacks chloro substitution; distinct functional properties. |

This comparison underscores the unique attributes of this compound within its structural class and its potential for further development .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A robust approach involves the Vilsmeier-Haack reaction , commonly used for formylating heterocycles. For example, 1-ethylimidazole derivatives can undergo formylation at the 5-position using POCl₃ and DMF, followed by chlorination at the 4-position. Reaction optimization includes controlling temperature (0–5°C during POCl₃ addition) and stoichiometric ratios (1:1.2 for substrate:DMF) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

- Validation : Confirm product identity using ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and FTIR (C=O stretch ~1700 cm⁻¹). Cross-reference with NIST Chemistry WebBook data for spectral consistency .

Q. How should researchers handle and store this compound to ensure stability?

- Safety and Stability : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Use desiccants to avoid moisture-induced degradation. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding direct skin contact due to potential irritancy (similar imidazole derivatives require these precautions) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : Assign signals using 2D experiments (HSQC, HMBC) to resolve overlapping peaks in the imidazole ring.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching for Cl-containing species.

- X-ray Diffraction (if crystalline) : Compare unit cell parameters with Cambridge Structural Database entries for related imidazole carbaldehydes .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Crystallography Workflow :

Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).

Collect diffraction data using a Bruker D8 Venture system (Mo Kα radiation, λ = 0.71073 Å).

Refine structures with SHELXL , focusing on anisotropic displacement parameters for heavy atoms (Cl, O).

Validate packing motifs (e.g., π-π stacking, hydrogen bonding) using Mercury CSD 2.0 .

- Example : A related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, showed C–Cl bond lengths of 1.734 Å and planar aldehyde geometry, aiding in comparative analysis .

Q. What strategies address contradictions between computational modeling and experimental data (e.g., unexpected reactivity or spectral outliers)?

- Troubleshooting Framework :

- Step 1 : Re-examine purity (HPLC >98%) to rule out impurities.

- Step 2 : Perform DFT calculations (B3LYP/6-31G*) to predict NMR shifts or reaction pathways. Compare with experimental results.

- Step 3 : Use Mogul (from CCDC) to check bond angles/distances against crystallographic databases for outliers .

- Case Study : Discrepancies in aldehyde reactivity were resolved by identifying solvent polarity effects using COSMO-RS simulations .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Derivatization Methods :

- Aldehyde Functionalization : Condense with amines to form Schiff bases (e.g., hydrazine for hydrazones).

- Electrophilic Substitution : Introduce substituents at the imidazole 2-position via Pd-catalyzed cross-coupling (Suzuki-Miyaura).

- Biological Testing : Screen derivatives for activity (e.g., antimicrobial assays) using standardized protocols from pharmacopeias .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC and NMR data during purity assessment?

- Resolution Protocol :

- HPLC-MS Integration : Check for co-eluting isomers (e.g., tautomers) that NMR might not resolve.

- DOSY NMR : Differentiate between monomeric and aggregated species affecting retention times.

- Reference Standards : Compare with independently synthesized or commercially available analogs (e.g., 1-methyl-1H-imidazole-5-carbaldehyde derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。